2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one
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Overview
Description
Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- is an organic compound with a complex structure that includes a phenyl group, a chloro group, and a methylsulfinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of a phenyl ethanone derivative, followed by the introduction of a methylsulfinyl group through a sulfoxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies such as flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the chloro group or to convert the sulfoxide to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the chloro group can produce a dechlorinated ethanone derivative.
Scientific Research Applications
Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the chloro and methylsulfinyl groups, which can participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of reactive intermediates that modulate biological processes, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-chloro-1-phenyl-: Lacks the methylsulfinyl group, resulting in different reactivity and applications.
Ethanone, 2-(methylsulfinyl)-1-phenyl-:
Benzyl methyl sulfoxide: Similar in structure but with a different backbone, leading to distinct properties.
Uniqueness
Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the chloro and methylsulfinyl groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
66116-76-5 |
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Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-chloro-2-methylsulfinyl-1-phenylethanone |
InChI |
InChI=1S/C9H9ClO2S/c1-13(12)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 |
InChI Key |
JJJJLECNUVNQGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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